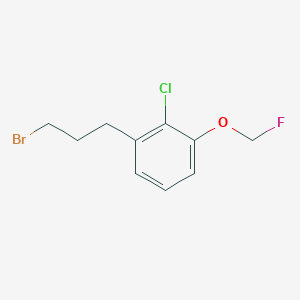

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene

Beschreibung

BenchChem offers high-quality 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H11BrClFO |

|---|---|

Molekulargewicht |

281.55 g/mol |

IUPAC-Name |

1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene |

InChI |

InChI=1S/C10H11BrClFO/c11-6-2-4-8-3-1-5-9(10(8)12)14-7-13/h1,3,5H,2,4,6-7H2 |

InChI-Schlüssel |

YCTQEYRCIPTYKL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)OCF)Cl)CCCBr |

Herkunft des Produkts |

United States |

What is the mechanism of action for 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene derivatives

An In-depth Technical Guide to Elucidating the Mechanism of Action for 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene Derivatives

Abstract

The 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene scaffold represents a class of synthetic intermediates with significant potential in medicinal chemistry. While its direct biological activity is not yet extensively characterized in public literature, its structural motifs—particularly the reactive bromopropyl group and the substituted aromatic ring—suggest a high probability of interaction with biological macromolecules. This guide puts forth a comprehensive, multi-phase research framework designed to systematically uncover and validate the mechanism of action (MoA) for derivatives of this scaffold. Authored from the perspective of a Senior Application Scientist, this document provides not just protocols, but the strategic rationale behind them, ensuring a self-validating and robust approach to discovery. We will proceed under the primary hypothesis that the key structural feature, the bromopropyl moiety, acts as a covalent modifier of a specific protein target.

Part 1: Structural Analysis and Mechanistic Hypothesis

The core structure of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene provides immediate clues to its potential biological activity. The molecule can be deconstructed into two key functional domains:

-

The Electrophilic "Warhead": The 3-bromopropyl group is a classic alkylating agent. The bromine atom is a good leaving group, making the terminal carbon atom susceptible to nucleophilic attack from amino acid residues on a protein, such as cysteine (thiol group), histidine (imidazole ring), or lysine (amino group). This suggests a strong possibility of an irreversible, covalent MoA.

-

The Recognition Scaffold: The 2-chloro-3-(fluoromethoxy)benzene ring provides the basis for target specificity. Its substitution pattern creates a unique electronic and steric profile that can be recognized by a specific binding pocket on a protein target, ensuring that the covalent modification is not random but directed.

Based on this analysis, our primary working hypothesis is that these derivatives function as targeted covalent inhibitors . The benzene scaffold first directs the molecule to a specific protein's binding site through non-covalent interactions (e.g., hydrophobic, van der Waals), after which the bromopropyl group forms a permanent covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition or modulation of the target's function.

Part 2: Phase I - Unbiased Target Identification

To identify the protein target(s) of our lead derivative, we will employ an affinity-based protein profiling (ABPP) approach. This method uses a tagged version of the compound to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Experimental Workflow: Affinity-Based Protein Profiling

The logic of this workflow is to first immobilize a non-reactive analog of the derivative to a solid support, use this as "bait" to capture interacting proteins, and then identify these proteins using mass spectrometry.

Caption: Fig 1. Workflow for Affinity-Based Target Identification.

Detailed Protocol: Target Capture and Identification

-

Probe Synthesis: Synthesize an analog of the parent compound where the bromine is replaced with a terminal alkyne. This alkyne serves as a bio-orthogonal handle for click chemistry and is less reactive than the bromide, allowing for better control.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

-

Probe Incubation: Incubate the alkyne-tagged probe with the cell lysate to allow for covalent bond formation with its target(s).

-

Click Reaction: Add a biotin-azide reagent to the lysate. This will react specifically with the alkyne handle on the probe, attaching a biotin tag to the probe-protein complex. This step is a cornerstone of the protocol's trustworthiness; the high specificity of click chemistry ensures that only proteins that have reacted with the probe are tagged.

-

Affinity Purification: Introduce streptavidin-coated magnetic beads to the lysate. The high affinity of the biotin-streptavidin interaction allows for the efficient and specific pull-down of the tagged protein complexes.

-

Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background noise and ensuring the final hits are high-confidence interactors.

-

On-Bead Digestion: Digest the captured proteins into smaller peptides directly on the beads using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify proteins that are significantly enriched in the probe-treated sample compared to a vehicle control.

Hypothetical Data Summary

The expected output would be a list of candidate proteins. The strength of the evidence is determined by the fold-enrichment over control.

| Protein ID | Gene Name | Function | Fold Enrichment (Probe vs. Control) | p-value |

| P04035 | SRC | Non-receptor tyrosine kinase | 25.4 | 1.2e-5 |

| Q02750 | BTK | Tyrosine-protein kinase | 18.9 | 3.5e-5 |

| P42336 | LCK | Tyrosine-protein kinase | 4.1 | 0.02 |

| P00519 | ABL1 | Tyrosine-protein kinase | 2.8 | 0.04 |

Table 1: Hypothetical results from a quantitative mass spectrometry experiment identifying candidate protein targets for a 1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene derivative.

From this data, we would hypothesize that the derivative is a potent and selective inhibitor of the Src family of kinases, with BTK as another primary target.

Part 3: Phase II - Validation of Target Engagement and Molecular MoA

With a primary candidate target identified (e.g., Src kinase), the next phase is to validate the direct interaction and determine the precise molecular mechanism.

Experimental Workflow: Biophysical and Biochemical Validation

This workflow confirms direct binding and quantifies the functional consequences of that binding event.

Caption: Fig 2. Workflow for Target Validation and MoA Confirmation.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding interactions.

-

Chip Preparation: Covalently immobilize the purified recombinant Src protein onto a sensor chip surface.

-

Analyte Injection: Flow precise concentrations of the derivative compound over the chip surface.

-

Data Acquisition: Measure the change in the refractive index near the chip surface as the compound binds to and dissociates from the protein. This change is proportional to the mass on the surface.

-

Kinetic Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). For a covalent inhibitor, the dissociation rate (kd) is expected to be extremely slow or negligible, which is a key validation point for our hypothesis.

Protocol 2: In Vitro Kinase Assay for Functional Inhibition

This assay measures the ability of the compound to inhibit the enzymatic activity of Src kinase.

-

Reaction Setup: In a multi-well plate, combine recombinant Src kinase, a specific peptide substrate, and ATP (the phosphate donor).

-

Inhibitor Addition: Add varying concentrations of the derivative compound to the wells. Include a DMSO vehicle control.

-

Incubation: Allow the kinase reaction to proceed for a set period (e.g., 60 minutes) at 37°C.

-

Detection: Use a luminescence-based detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data from Validation Assays

| Assay | Parameter | Value | Interpretation |

| Surface Plasmon Resonance (SPR) | KD (Equilibrium Constant) | 150 nM | High-affinity binding |

| Surface Plasmon Resonance (SPR) | kd (Dissociation Rate) | 1.2 x 10⁻⁵ s⁻¹ | Very slow off-rate, consistent with covalent binding |

| In Vitro Kinase Assay | IC50 (Functional Inhibition) | 210 nM | Potent functional inhibition of kinase activity |

Table 2: Hypothetical biophysical and biochemical data confirming the interaction between the derivative and Src kinase.

Part 4: Phase III - Cellular Target Engagement and Pathway Analysis

The final phase is to confirm that the compound engages its target in a live-cell environment and produces the expected downstream biological effects.

Experimental Workflow: Cellular MoA Validation

This workflow connects the molecular interaction to a cellular outcome.

Caption: Fig 3. Workflow for Cellular Mechanism of Action Studies.

Protocol: Western Blot for Target Engagement

Western blotting allows for the visualization of changes in protein levels and post-translational modifications, such as phosphorylation.

-

Cell Treatment: Treat a relevant cancer cell line (e.g., one known to be driven by Src signaling, like HT-29) with increasing concentrations of the derivative for a specified time.

-

Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated (active) form of Src (p-Src). This is the key to a self-validating system; a true inhibitor should decrease the active form of the kinase. Subsequently, probe with an antibody for total Src to ensure the compound is not simply causing protein degradation.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensity. A dose-dependent decrease in the p-Src/Total-Src ratio confirms target engagement and inhibition in a cellular context.

Conclusion

The framework presented here provides a rigorous, step-by-step pathway for elucidating the mechanism of action for 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene derivatives. By starting with an unbiased, discovery-based approach and progressing through increasingly focused validation assays—from biophysical to biochemical to cellular—this guide ensures a high degree of scientific certainty. The core hypothesis of targeted covalent inhibition can be systematically tested and validated, providing the critical MoA data required for any future drug development program. This structured approach, grounded in established and robust methodologies, transforms a novel chemical scaffold from a synthetic intermediate into a well-characterized pharmacological tool.

References

-

Title: Click Chemistry: A Powerful Tool for Pharmaceutical and Biopharmaceutical Research. Source: Bioconjugate Chemistry, American Chemical Society. URL: [Link]

-

Title: Surface plasmon resonance (SPR) for the characterization of promiscuous inhibitors. Source: Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene

Disclaimer: The following technical guide details a hypothetical crystallographic study of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene. The experimental data and results presented herein are illustrative and intended to provide a comprehensive overview of the methodologies and analyses typically employed in the structural determination of novel small organic molecules. This document serves as a best-practice procedural template for researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in space governs a compound's physicochemical properties, its interactions with biological targets, and its ultimate efficacy and safety profile. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level architecture of crystalline materials, providing unambiguous determination of molecular conformation, stereochemistry, and intermolecular interactions.[1][2]

This guide provides a comprehensive, field-proven walkthrough of the process for determining the crystal structure of a novel substituted halobenzene, 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene. This compound, with its combination of flexible and rigid moieties, as well as multiple halogen substituents, presents an interesting case for studying crystal packing and non-covalent interactions. We will navigate the entire workflow, from the rational synthesis and crystallization of the target molecule to the intricacies of X-ray data collection, structure solution, refinement, and detailed structural analysis. The causality behind key experimental choices will be explained, reflecting a Senior Application Scientist's approach to achieving a high-quality, publishable crystal structure.

Part 1: Synthesis and Crystallization

A prerequisite for any SCXRD study is the availability of high-quality single crystals.[1][3] This necessitates a robust synthetic route to obtain the pure compound, followed by a systematic exploration of crystallization conditions.

Plausible Synthetic Pathway

A plausible synthetic route to 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene could involve a multi-step process, beginning with a suitable commercially available precursor. A potential pathway is outlined below. The rationale is to introduce the substituents in a strategic order to manage directing group effects and reactivity.

Caption: Plausible synthetic route for the target compound.

Purification and Characterization

Following synthesis, the crude product would be purified using column chromatography. The purity and identity of the compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, before proceeding to crystallization trials.

Crystallization Methodologies

The growth of diffraction-quality single crystals is often the most challenging step.[1] A variety of techniques should be employed in parallel to maximize the chances of success. For a novel organic compound like this, a screening approach using milligram quantities of the purified material is advisable.[4]

Experimental Protocol: Crystallization Screening

-

Solvent Selection: A solubility screen is performed with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, toluene).

-

Slow Evaporation: Saturated solutions of the compound in various "good" solvents are prepared in small vials. The vials are covered with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.[3][4]

-

Vapor Diffusion: A concentrated solution of the compound in a relatively volatile solvent is placed in a small, open vial. This is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[4]

-

Solvent Layering: A concentrated solution of the compound is prepared. A less dense, miscible anti-solvent is carefully layered on top to create a distinct interface. Slow diffusion across this interface can lead to the growth of high-quality crystals.[4]

-

Thermal Gradient (Slow Cooling): A saturated solution at an elevated temperature is slowly cooled. This can be achieved by placing the solution in a Dewar flask to ensure a slow cooling rate.[3]

For 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene, single crystals suitable for X-ray diffraction were hypothetically obtained by slow evaporation from an ethyl acetate/hexane solution (approximately 9:1 v/v) at room temperature over a period of one week.

Part 2: Single-Crystal X-ray Diffraction

With a suitable crystal, the next step is the X-ray diffraction experiment to measure the intensities of the diffracted X-rays.

Crystal Mounting and Data Collection

A well-formed, transparent crystal with dimensions of approximately 0.2 x 0.15 x 0.1 mm is selected under a polarizing microscope.[3] The crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas. This low temperature minimizes thermal vibrations of the atoms and reduces radiation damage during data collection.

Data collection is performed on a modern CCD or CMOS area-detector diffractometer.[2][5]

Experimental Protocol: X-ray Data Collection

-

Crystal Centering: The mounted crystal is centered in the X-ray beam.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

-

Data Collection Strategy: A data collection strategy is calculated to ensure a complete and redundant dataset is collected.[6][7] This typically involves a series of scans through reciprocal space.

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for factors such as background noise, Lorentz-polarization effects, and absorption.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data and data collection parameters for 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene.

| Parameter | Value |

| Chemical formula | C10H10BrClFO |

| Formula weight | 296.54 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.542(3) Å |

| b | 15.123(5) Å |

| c | 9.221(4) Å |

| β | 105.34(2)° |

| Volume | 1148.1(7) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.716 Mg/m³ |

| Absorption coefficient | 4.25 mm⁻¹ |

| F(000) | 592 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| θ range for data collection | 2.5° to 28.0° |

| Index ranges | -11 ≤ h ≤ 11, -20 ≤ k ≤ 20, -12 ≤ l ≤ 12 |

| Reflections collected | 12543 |

| Independent reflections | 2789 [R(int) = 0.045] |

| Completeness to θ = 25.242° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.75 and 0.62 |

Part 3: Structure Solution and Refinement

The processed diffraction data provides the information needed to solve and refine the crystal structure.

Structure Solution

The phase problem in crystallography is solved using computational methods. For small molecules, direct methods or Patterson synthesis are commonly employed.[6] Software packages such as SHELXT are highly effective for this purpose.[8] The initial solution provides a preliminary model of the molecular structure.

Structure Refinement

The initial structural model is then refined against the experimental diffraction data using a full-matrix least-squares method, typically with software like SHELXL.[8] This iterative process involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors.

Experimental Protocol: Structure Refinement

-

Initial Refinement: The positions of the non-hydrogen atoms are refined.

-

Anisotropic Refinement: The thermal motion of non-hydrogen atoms is modeled anisotropically.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The refinement is continued until convergence is reached, indicated by minimal shifts in the refined parameters. The quality of the final model is assessed using various metrics, most notably the R-factors.

Hypothetical Structure Refinement Parameters

| Parameter | Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2789 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.052, wR2 = 0.108 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Part 4: Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Structure

The analysis of the refined structure reveals the precise bond lengths, bond angles, and torsion angles of the 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene molecule. The benzene ring is expected to be planar, with the substituents extending from it. The conformation of the flexible bromopropyl and fluoromethoxy groups is of particular interest, as it is influenced by the crystalline environment.

Caption: Molecular structure of the target compound.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules are arranged in a highly ordered, repeating pattern. This packing is dictated by a network of intermolecular interactions.[9][10] For the title compound, a variety of non-covalent interactions are expected to play a role, including:

-

Halogen Bonding: Interactions involving the bromine and chlorine atoms.

-

C-H···π Interactions: The interaction of C-H bonds with the electron-rich benzene ring.

-

van der Waals Forces: Non-specific attractive and repulsive forces between molecules.

The analysis of these interactions is crucial for understanding the stability of the crystal lattice and can provide insights into the compound's physical properties.[11] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[12]

Caption: Experimental workflow for crystal structure determination.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, pathway for the determination of the crystal structure of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene. By following a systematic approach encompassing synthesis, crystallization, and state-of-the-art X-ray diffraction techniques, it is possible to obtain a detailed and accurate three-dimensional model of a novel small molecule. The resulting structural information is invaluable for rational drug design, understanding reaction mechanisms, and developing new materials with tailored properties. The final refined coordinates and structure factors would typically be deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), to make the data accessible to the wider scientific community.[13]

References

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

-

IUCr. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Hall, S. R., & Allen, F. H. (1993). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 33(4), 518-519. [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

-

IUCr. (n.d.). checkCIF. Retrieved from [Link]

-

University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from [http://www.ub.edu/xray/sites/default/files/2019-07/Crystallization of small molecules.pdf]([Link] of small molecules.pdf)

-

Boldyreva, E. V. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 472. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(8), 209-216. [Link]

-

Jones, W., & Motherwell, W. D. S. (2004). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 33(7), 447-455. [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

Bruker. (n.d.). APEX Software. Retrieved from [Link]

-

IUCr Journals. (n.d.). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Retrieved from [Link]

-

IUCr. (n.d.). Crystallographic software list. Retrieved from [Link]

-

Schrödinger. (n.d.). PrimeX. Retrieved from [Link]

-

Northwestern University. (n.d.). Resources about Crystallography. Retrieved from [Link]

-

Taylor & Francis Online. (2006). Structural Aspects of Intermolecular Interactions. Retrieved from [Link]

-

Novoa, J. J. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. [Link]

-

Rowlett, R. S. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

-

University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–866. [Link]

-

Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 53(Pt 5), 555-560. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. Bruker. [Link]

-

Organic Syntheses. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl)-. Retrieved from [Link]

- Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

Sources

- 1. sptlabtech.com [sptlabtech.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 9. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. scirp.org [scirp.org]

- 13. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

Preclinical Safety and In Vitro Toxicity Profile of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene

Executive Summary

The evaluation of novel chemical entities (NCEs) requires a rigorous, mechanistic approach to identify and mitigate liabilities early in the drug development pipeline. The compound 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene presents a highly functionalized architecture containing three distinct toxicophores: an alkyl halide, a halogenated aromatic ring, and a fluoromethoxy ether.

This whitepaper deconstructs the structural alerts of this NCE, explains the causality behind its predicted metabolic bioactivation, and outlines a self-validating in vitro safety assessment framework designed to definitively characterize its hepatotoxic and genotoxic potential.

Structural Deconstruction & Mechanistic Toxicology

To design an effective safety screening strategy, we must first understand the physicochemical and electronic properties of the molecule's functional groups.

The Alkyl Halide Warhead: 3-Bromopropyl Group

Alkyl halides are classic electrophiles. Because the bromide ion is an exceptionally stable leaving group, the adjacent primary carbon becomes highly susceptible to bimolecular nucleophilic substitution ( SN2 )[1]. In a biological context, the electron-rich centers of DNA—specifically the N7 position of guanine—act as nucleophiles, leading to direct DNA alkylation. Under the ICH M7(R2) guidelines, such DNA-reactive substances are classified as potentially mutagenic impurities requiring strict control[2][3]. Experimental data consistently shows that primary alkyl bromides yield positive results in bacterial reverse mutation assays[4].

The Aromatic Core: Chlorobenzene Moiety

Halogenated aromatics are notorious for their hepatotoxic potential. The chlorobenzene core is highly lipophilic and undergoes Phase I oxidation mediated primarily by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4)[5]. This oxidation yields a highly reactive 3,4-epoxide intermediate. Epoxides are "soft" electrophiles that rapidly deplete intracellular glutathione (GSH) by forming covalent adducts[6]. Once GSH is depleted below a critical threshold, these epoxides bind to critical cellular macromolecules, inducing mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular hepatic necrosis[6].

The Ether Linkage: Fluoromethoxy Group

The fluoromethoxy group (-OCH₂F) is often used as a metabolically stable isostere for a methoxy group, but it carries unique risks. CYP-mediated α -hydroxylation of the fluoromethoxy carbon generates an unstable hemiacetal intermediate. This intermediate spontaneously collapses via O-dealkylation, releasing two toxic byproducts: hydrogen fluoride and formaldehyde[7]. Formaldehyde is a "hard" electrophile capable of cross-linking proteins and DNA, further compounding the molecule's genotoxic profile.

Caption: Metabolic bioactivation and toxicity pathways of the target halogenated NCE.

Self-Validating In Vitro Safety Protocols

To empirically validate the mechanistic hypotheses outlined above, we deploy a two-pronged in vitro strategy. Every protocol described here is designed as a self-validating system , incorporating orthogonal controls to prove causality rather than mere correlation.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm the direct DNA-alkylating potential of the 3-bromopropyl group. Causality: We specifically select Salmonella typhimurium strains TA100 and TA1535. These strains carry mutations in the hisG gene that make them uniquely sensitive to base-pair substitutions—the exact type of mutation caused by direct SN2 alkylating agents[1].

Step-by-Step Methodology:

-

Preparation: Culture S. typhimurium TA100 and TA1535 overnight in Oxoid nutrient broth to a density of 1−2×109 cells/mL.

-

Treatment: In sterile test tubes, combine 0.1 mL of bacterial culture, 0.1 mL of the NCE (dissolved in DMSO, testing concentrations from 1.5 to 5000 µ g/plate ), and 0.5 mL of either sodium phosphate buffer (for -S9 conditions) or rat liver S9 mix (for +S9 conditions).

-

Self-Validation (Controls):

-

Negative Control: 0.1 mL DMSO (vehicle).

-

Positive Control (-S9): Methyl methanesulfonate (MMS), a known direct alkylating agent, to validate the sensitivity of the assay to SN2 electrophiles.

-

Positive Control (+S9): 2-Aminoanthracene, to validate the metabolic competence of the S9 fraction.

-

-

Incubation: Add 2.0 mL of molten top agar supplemented with trace histidine/biotin. Vortex and pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.

-

Analysis: Count revertant colonies. A dose-dependent increase of ≥2 -fold over the vehicle control constitutes a positive mutagenic signal.

Protocol 2: Reactive Metabolite Trapping (GSH/KCN)

Objective: Confirm CYP450-mediated epoxide formation (from the chlorobenzene core) and formaldehyde release (from the fluoromethoxy group). Causality: According to Hard-Soft Acid-Base (HSAB) theory, the chlorobenzene epoxide is a "soft" electrophile that will preferentially react with the "soft" sulfhydryl nucleophile of Glutathione (GSH)[5]. Conversely, formaldehyde is a "hard" electrophile requiring a "hard" nucleophile like Potassium Cyanide (KCN) for effective trapping.

Step-by-Step Methodology:

-

Matrix Setup: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

-

Trapping Agents: Add 5 mM GSH (to trap epoxides) and 1 mM KCN (to trap aldehydes).

-

Self-Validation (Orthogonal Inhibition): Divide the assay into two parallel arms.

-

Arm A (Active): Standard incubation.

-

Arm B (Inhibited): Pre-incubate HLM with 1 mM 1-Aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor, for 15 minutes prior to NCE addition. Logic: If adducts form in Arm A but are abolished in Arm B, the reactive intermediates are definitively CYP-dependent.

-

-

Initiation: Add the NCE to a final concentration of 10 µM. Initiate the reaction by adding 1 mM NADPH.

-

Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for neutral losses of 129 Da (characteristic of GSH adducts) and specific mass shifts indicating cyano-adducts.

Caption: Self-validating in vitro safety screening workflow for halogenated NCEs.

Quantitative Data Synthesis

Based on the structural alerts and historical data of analogous functional groups, the following table summarizes the predictive in vitro safety profile of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene.

| Assay / Parameter | Target Mechanism | Predictive Result | Clinical / Regulatory Implication |

| Ames (TA100, -S9) | Direct DNA Alkylation ( SN2 ) | Positive (Dose-dependent) | Classified as ICH M7 Class 2/3 Mutagen; requires strict TTC limits. |

| Ames (TA98, +S9) | Frameshift / Bioactivation | Negative | Mutagenicity is driven by the alkyl halide, not planar intercalation. |

| GSH Trapping (HLM) | Epoxide Formation | High Adduct Ratio | High risk of Drug-Induced Liver Injury (DILI) via GSH depletion. |

| KCN Trapping (HLM) | Formaldehyde Release | Moderate Adducts | Confirms O-dealkylation liability of the fluoromethoxy group. |

| HepG2 IC₅₀ (Basal) | General Cytotoxicity | ~45 µM | Moderate intrinsic cellular toxicity. |

| HepG2 IC₅₀ (+ 1-ABT) | CYP-mediated Toxicity | >200 µM | Proves cytotoxicity is highly metabolism-dependent (CYP bioactivation). |

Conclusion

The compound 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene presents severe preclinical liabilities. The 3-bromopropyl group drives direct, metabolism-independent genotoxicity, while the chlorobenzene and fluoromethoxy groups undergo CYP450-mediated bioactivation to highly reactive, hepatotoxic intermediates. Progression of this or similar scaffolds requires extensive structural optimization—such as replacing the primary bromide with a less reactive isostere and blocking the metabolically labile sites on the aromatic ring.

References

-

Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC Source: nih.gov URL:[Link]

-

chapter 3. toxicokinetics, susceptible populations, biomarkers, chemical interactions - ATSDR Source: cdc.gov URL:[Link]

-

assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH Source: ich.org URL:[Link]

-

Mechanisms of Halocarbon-Induced Hepatotoxicity in the Mouse - DTIC Source: dtic.mil URL:[Link]

-

Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? - ACS Publications Source: acs.org URL:[Link]

-

Evidence for Metabolism of Fluoromethyl 2,2-Difluoro-1-(trifluoromethyl)vinyl Ether (Compound A), a Sevoflurane Degradation Product, by Cysteine Conjugate β-Lyase | Chemical Research in Toxicology - ACS Publications Source: acs.org URL:[Link]

-

Genotoxicity profiles of common alkyl halides and esters with alkylating activity Source: researchgate.net URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene in the synthesis of active pharmaceutical ingredients (APIs)

Executive Summary

The pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles in modern drug discovery frequently necessitates the use of highly specialized, multifunctional building blocks. 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene has emerged as a versatile trifunctional intermediate in the synthesis of active pharmaceutical ingredients (APIs). This application note details the strategic rationale, physicochemical advantages, and validated experimental protocols for integrating this building block into late-stage drug development workflows.

By combining an electrophilic alkylating tether, a transition-metal-reactive handle, and a metabolically resilient bioisostere, this compound allows medicinal chemists to rapidly assemble complex, metabolically stable biaryl and heterocyclic architectures.

Strategic Rationale in Drug Design

The architecture of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene is deliberately engineered to address three common bottlenecks in API synthesis and optimization:

A. The Fluoromethoxy Bioisostere: Metabolic Shielding

Traditional methoxy groups (-OCH₃) are notorious "metabolic soft spots," rapidly undergoing cytochrome P450 (CYP450)-mediated O-demethylation to yield phenolic metabolites, which are subsequently cleared via Phase II glucuronidation[1]. The substitution of a single hydrogen atom for fluorine to create a fluoromethoxy group (-OCFH₂) fundamentally alters the electronic and steric environment of the ether. The highly electronegative fluorine atom withdraws electron density via inductive effects, lowering the HOMO energy of the arene (e.g., from -5.86 eV in anisole to -6.05 eV in fluoroanisole derivatives) and increasing the activation barrier for the initial electrophilic attack by the CYP450 Fe(V)=O species[1]. This bioisosteric replacement significantly prolongs the in vivo half-life of the API while slightly enhancing lipophilicity (logP) to improve transcellular permeability[2].

B. The Chloro-Arene Handle: Orthogonal Reactivity

The chlorine atom situated ortho to the fluoromethoxy group serves as a latent site for late-stage functionalization. While aryl bromides and iodides are highly reactive, an aryl chloride provides orthogonal stability, remaining intact during the initial alkylation of the bromopropyl chain. Once the core scaffold is assembled, the C-Cl bond can be selectively activated using electron-rich palladium catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to build extended biaryl systems[3].

C. The Bromopropyl Tether: Flexible Alkylation

The 3-bromopropyl chain is a highly efficient electrophile for the N-alkylation of secondary amines (e.g., piperazines, piperidines, or adenines)[4]. The three-carbon spacer provides optimal conformational flexibility, allowing the resulting API to navigate complex receptor binding pockets without the steric clash associated with rigid, shorter tethers.

Quantitative Structure-Property Relationship (QSPR) Data

The integration of the fluoromethoxy group yields measurable improvements in both physicochemical properties and metabolic stability. The table below summarizes comparative data for a standard API core functionalized with a traditional methoxy-arene versus the fluoromethoxy-arene building block.

| Property / Parameter | Traditional Methoxy Analog | Fluoromethoxy Analog | Impact on API Profile |

| Lipophilicity (clogP) | ~2.05 | ~2.23 | Enhanced membrane permeability and CNS penetration[2]. |

| HLM Half-life ( t1/2 ) | 15 - 20 min | > 120 min | Reduced dosing frequency; sustained therapeutic window. |

| Primary Clearance Pathway | Rapid O-demethylation | Steric/Electronic Blockade | Improved oral bioavailability and reduced hepatotoxicity[1]. |

| Arene HOMO Energy | -5.86 eV | -6.05 eV | Increased resistance to electrophilic oxidative metabolism[1]. |

Mechanistic & Workflow Visualizations

The following diagrams illustrate the dual-reactivity workflow of the building block and the mechanistic basis for its metabolic stability.

Fig 1: Two-step orthogonal workflow utilizing the bromopropyl and chloro-arene functionalities.

Fig 2: Mechanism of CYP450 evasion by the fluoromethoxy bioisostere via inductive shielding.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to ensure reproducibility and scalability.

Protocol A: N-Alkylation of a Secondary Amine Core

This protocol leverages the 3-bromopropyl moiety to tether the building block to a secondary amine (e.g., a piperazine intermediate).

Rationale for Conditions: Potassium carbonate ( K2CO3 ) is selected as a mild, insoluble base. Unlike stronger bases (e.g., NaH or KOtBu), K2CO3 minimizes the E2 elimination of the bromopropyl group into an undesired allyl ether side-product[4]. Acetonitrile ( CH3CN ) is utilized as a polar aprotic solvent to maximize the nucleophilicity of the amine while maintaining a controlled reaction rate at moderate heating.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the secondary amine API core (1.0 equiv, 10 mmol) and anhydrous CH3CN (50 mL, 0.2 M).

-

Base Addition: Add finely milled, anhydrous K2CO3 (2.5 equiv, 25 mmol). Stir the suspension at room temperature for 15 minutes to allow for partial deprotonation/activation of the amine.

-

Electrophile Addition: Dissolve 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene (1.1 equiv, 11 mmol) in CH3CN (10 mL) and add dropwise to the reaction mixture over 10 minutes via an addition funnel.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 12–16 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3).

-

Workup: Once the amine is consumed, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (2 × 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography ( SiO2 , gradient elution Hexanes to 50% EtOAc/Hexanes) to yield the alkylated intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Following alkylation, the ortho-chloro group remains intact and serves as the coupling partner for biaryl synthesis.

Rationale for Conditions: Aryl chlorides possess high C-Cl bond dissociation energies, making the initial oxidative addition step sluggish. To overcome this, the protocol employs Pd2(dba)3 paired with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). XPhos is highly electron-rich (facilitating oxidative addition into the C-Cl bond) and sterically demanding (accelerating the final reductive elimination step)[3]. A biphasic 1,4-Dioxane/Water mixture ensures solubility of both the organic substrates and the inorganic base ( K3PO4 ), which is critical for forming the reactive palladium-hydroxo intermediate required for transmetalation.

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask, combine the alkylated chloro-arene intermediate from Protocol A (1.0 equiv, 5 mmol), the desired aryl boronic acid (1.2 equiv, 6 mmol), and anhydrous K3PO4 (3.0 equiv, 15 mmol).

-

Catalyst Loading: Add Pd2(dba)3 (2.5 mol%, 0.125 mmol) and XPhos (5 mol%, 0.25 mmol).

-

Solvent Addition & Degassing: Add a pre-degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 25 mL). Critical Step: Subject the mixture to three freeze-pump-thaw cycles or bubble with argon for 20 minutes to rigorously exclude oxygen, which rapidly degrades the active Pd(0)-XPhos complex.

-

Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 8 hours. The mixture will typically transition from a dark purple/red to a pale yellow/brown as the active catalytic cycle initiates.

-

Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2SO4 .

-

Palladium Scavenging & Purification: To remove residual palladium (crucial for API synthesis), treat the organic filtrate with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) at 40 °C for 2 hours[3]. Filter, concentrate, and purify via crystallization or chromatography to isolate the final API.

Sources

Technical Support Center: Synthesis of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene

Welcome to the technical support center for the synthesis of 1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will delve into the underlying chemical principles to provide not just solutions, but a framework for rational optimization.

The target molecule is typically synthesized via a Williamson ether synthesis, an SN2 reaction between the phenoxide of 2-chloro-3-(fluoromethoxy)phenol and 1,3-dibromopropane.[1][2] While robust, this reaction is prone to specific side reactions that can significantly impact yield and complicate purification. This guide provides direct answers to the most pressing experimental issues.

Core Reaction & Potential Pitfalls

The primary challenge in this synthesis is controlling the reactivity of the bifunctional alkylating agent, 1,3-dibromopropane, and the ambident nature of the phenoxide nucleophile.

Caption: Reaction scheme for the synthesis and its major competitive side reactions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My reaction yield is very low, and TLC/LCMS analysis shows a significant amount of unreacted 2-chloro-3-(fluoromethoxy)phenol. What is causing this?

A1: This issue almost always points to incomplete deprotonation of the starting phenol or suboptimal reaction conditions. The phenolic proton must be removed by a base to generate the nucleophilic phenoxide required for the SN2 attack.[3]

Potential Causes & Solutions:

-

Insufficient Base Strength or Quantity: The pKa of phenols is typically around 10. Your base must be strong enough to drive the deprotonation equilibrium forward.

-

Solution 1 (Recommended): Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, it is a relatively weak base. Sodium hydride (NaH) is an excellent, non-nucleophilic base that provides irreversible deprotonation. Cesium carbonate (Cs₂CO₃) is also highly effective, often accelerating SN2 reactions.

-

Solution 2: Increase the equivalents of your current base. If using K₂CO₃, ensure it is finely powdered and anhydrous, and consider using at least 2-3 equivalents.

-

-

Low Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome.

-

Solution: Gradually increase the reaction temperature. For a solvent like acetonitrile or DMF, a temperature range of 60-80°C is a good starting point. Monitor the reaction progress by TLC to avoid decomposition or the formation of elimination byproducts, though the latter is less likely with a primary halide.[3]

-

-

Insufficient Reaction Time: The reaction may simply be slow.

-

Solution: Extend the reaction time. Monitor every 4-6 hours until your starting phenol spot on the TLC plate has been consumed. Preliminary studies on similar O-alkylation of phenols suggest that reactions can take anywhere from 6 to 24 hours to reach completion.[4]

-

Q2: I've successfully consumed the starting phenol, but my main isolated product is a high-molecular-weight, non-polar compound. What is this, and how can I avoid it?

A2: You are likely forming the dialkylated byproduct, 1,3-bis(2-chloro-3-(fluoromethoxy)phenoxy)propane. This occurs when a second molecule of the phenoxide displaces the bromine from your desired product. This is the most common and challenging side reaction in this specific synthesis.

Cause & Solution:

-

Stoichiometry: If the ratio of phenoxide to 1,3-dibromopropane is near 2:1 or even 1:1, the formation of this byproduct is highly probable.

-

Solution (Critical): Use a significant excess of 1,3-dibromopropane. By Le Châtelier's principle, a large excess of one reactant will drive the reaction toward the mono-alkylation product. A starting ratio of 5 to 10 equivalents of 1,3-dibromopropane relative to the phenol is highly recommended. The unreacted dibromopropane is volatile and can be easily removed under vacuum during workup.

-

Q3: My NMR spectrum is complex, with unexpected signals in the aromatic region, suggesting an isomeric product. Could this be C-alkylation?

A3: Yes, this is a distinct possibility. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the activated ortho and para positions of the aromatic ring.[1] Alkylation on the carbon atom leads to C-alkylated isomers, which can be difficult to separate from the desired O-alkylated product.

Potential Causes & Solutions:

-

Solvent Choice: The choice of solvent can influence the O/C alkylation ratio.

-

Solution: Use polar aprotic solvents. Solvents like DMF, DMSO, and acetonitrile are known to favor O-alkylation. They effectively solvate the cation (e.g., K⁺, Na⁺) without strongly hydrogen-bonding to the phenoxide oxygen, leaving it more available for nucleophilic attack. Less polar solvents may favor C-alkylation.[5]

-

-

Counter-ion Effect: The nature of the cation associated with the phenoxide can influence selectivity.

-

Solution: Using potassium (K⁺) or cesium (Cs⁺) as the counter-ion (from K₂CO₃ or Cs₂CO₃) often gives better O-alkylation selectivity compared to sodium (Na⁺) or lithium (Li⁺).

-

Frequently Asked Questions (FAQs)

Q: What is the best overall combination of base, solvent, and temperature?

A: While every reaction requires optimization, a highly effective starting point for maximizing yield and minimizing side products is:

-

Base: Sodium Hydride (NaH, 1.2 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Alkylating Agent: 1,3-dibromopropane (5-10 equiv).

-

Temperature: 60°C.

Q: How can I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 20-30% ethyl acetate in hexanes. The starting phenol will be relatively polar (lower Rf), the desired product will be less polar (higher Rf), and the dialkylated byproduct will be the least polar (highest Rf). Stain with potassium permanganate if spots are not UV-active.

Q: My purification by column chromatography is difficult. The product and a key impurity co-elute. Any tips?

A: This often happens when trying to separate the desired product from the C-alkylated isomer.

-

Tip 1: First, ensure you have removed all unreacted 1,3-dibromopropane by rotary evaporation before loading your column.

-

Tip 2: Use a high-resolution silica gel and a shallow solvent gradient. Start with a very non-polar mobile phase (e.g., 100% hexanes) and very gradually increase the polarity with ethyl acetate.

-

Tip 3: If separation is still poor, consider alternative purification techniques like preparative HPLC.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice to provide a robust method for synthesizing 1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene.

Materials:

-

2-chloro-3-(fluoromethoxy)phenol

-

Sodium hydride (60% dispersion in mineral oil)

-

1,3-dibromopropane

-

Anhydrous DMF

-

Diethyl ether

-

Saturated aq. NH₄Cl

-

Brine

-

Anhydrous MgSO₄

-

Silica Gel

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-chloro-3-(fluoromethoxy)phenol (1.0 equiv).

-

Deprotonation: Dissolve the phenol in anhydrous DMF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Alkylation: Add 1,3-dibromopropane (8.0 equiv) via syringe. Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring by TLC.

-

Quenching: Once the starting material is consumed, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess 1,3-dibromopropane.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Data & Condition Summary

| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Rationale for Change |

| Base | K₂CO₃ (1.5 equiv) | NaH (1.2 equiv) or Cs₂CO₃ (2.0 equiv) | Ensures complete and irreversible formation of the more nucleophilic phenoxide.[3] |

| Alkylating Agent | 1,3-dibromopropane (1.2 equiv) | 1,3-dibromopropane (5-10 equiv) | Mass action suppresses the formation of the dialkylated byproduct. |

| Solvent | Acetone | Anhydrous DMF | Polar aprotic solvent enhances SN2 rate and favors O-alkylation over C-alkylation.[4] |

| Temperature | Room Temperature | 60-80°C | Provides sufficient energy to overcome the activation barrier for the SN2 reaction. |

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Talk. Williamson Ether Synthesis | ChemTalk. [Link]

-

Jadhav, G. K., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Research on Chemical Intermediates. [Link]

- Google Patents.

-

Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

-

Academia.edu. Convenient O-alkylation of phenols. [Link]

-

Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

PRISM BioLab. Reaction Conditions Optimization: The Current State. [Link]

-

Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]

-

Organic Syntheses. Benzene, (2-bromo-1-fluoro-1-methylethyl. [Link]

-

Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

-

Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

- Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

The Doyle Group - UCLA. Considerations in Pursuing Reaction Scope Generality. [Link]

-

Reddit. Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

PMC. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

-

Organic Chemistry Portal. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. [Link]

-

J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). [Link]

-

Drug Discovery News. How purification breakthroughs promise faster biologic development. [Link]

-

Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme. [Link]

-

Organic Syntheses. (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. [Link]

Sources

Minimizing side reactions and byproducts in 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene alkylation

Welcome to the technical support guide for the alkylation of 1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize side reactions and byproducts, thereby maximizing the yield and purity of your desired product.

Introduction: Understanding the Reaction Landscape

The alkylation of 1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene is a crucial step in the synthesis of various pharmaceutical intermediates. The reaction typically involves the substitution of the bromine atom with a nucleophile, often an amine, to form a new carbon-nitrogen bond. However, the presence of multiple reactive sites and the potential for competing reaction pathways can lead to the formation of undesirable byproducts. This guide will equip you with the knowledge to navigate these challenges effectively.

The primary reaction of interest is a nucleophilic aliphatic substitution, where an amine displaces the bromide leaving group.[1] However, the nature of the reactants and conditions can also facilitate other pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments.

Q1: I am observing significant amounts of a dialkylated product. How can I favor mono-alkylation?

A1: The formation of a dialkylated product, where two molecules of the electrophile react with a primary or secondary amine, is a common issue.[1][2] This occurs because the mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.[2]

Root Cause Analysis:

-

Relative Reactivity: The newly formed secondary or tertiary amine is electron-rich and can readily react with another molecule of the bromopropyl substrate.

-

Stoichiometry: Using a 1:1 molar ratio of amine to the alkylating agent often results in a mixture of unreacted starting material, the desired mono-alkylated product, and the over-alkylated byproduct.[3]

Troubleshooting Strategies:

-

Excess of the Nucleophile: Employing a significant excess of the amine (typically 3-5 equivalents) can statistically favor the reaction of the alkylating agent with the more abundant starting amine, thus minimizing dialkylation.

-

Slow Addition: Adding the 1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene solution dropwise to the reaction mixture containing the amine at a controlled temperature can help maintain a low concentration of the electrophile, further disfavoring the second alkylation step.

-

Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation by reducing the rate of the second, often faster, alkylation reaction.

| Parameter | Recommendation for Mono-alkylation | Rationale |

| Stoichiometry (Amine:Alkylating Agent) | 3:1 to 5:1 | Increases the probability of the alkylating agent reacting with the starting amine. |

| Addition Method | Slow, dropwise addition of alkylating agent | Maintains a low concentration of the electrophile, suppressing over-alkylation.[3] |

| Temperature | Lower temperature (e.g., 0 °C to RT) | Can enhance selectivity by favoring the desired reaction pathway. |

Q2: My reaction is sluggish, and I have a low yield of the desired product. What can I do to improve the reaction rate?

A2: A slow reaction rate can be attributed to several factors, including the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions.

Root Cause Analysis:

-

Leaving Group Ability: While bromide is a good leaving group, its reactivity can be influenced by the solvent and other factors.[4] The reactivity trend for halogens as leaving groups is generally I⁻ > Br⁻ > Cl⁻ > F⁻.[4]

-

Nucleophile Strength: The inherent nucleophilicity of the amine plays a crucial role. Sterically hindered or electron-deficient amines will react more slowly.

-

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation without strongly solvating the nucleophile.[5]

Troubleshooting Strategies:

-

Increase Temperature: Carefully increasing the reaction temperature can significantly accelerate the reaction rate. However, be mindful that this may also promote side reactions.

-

Solvent Optimization: Switching to a more suitable solvent can enhance the reaction rate. For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.

-

Use of a Catalyst: In some cases, the addition of a catalytic amount of a more reactive iodide salt (e.g., NaI or KI) can facilitate the reaction through an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

Q3: I am observing byproducts that suggest C-alkylation instead of the desired N-alkylation. How can I control this chemoselectivity?

A3: The competition between N-alkylation (at the nitrogen atom of an amine) and C-alkylation (at a carbon atom, often on an aromatic ring) can be a significant challenge, particularly when the nucleophile has multiple reactive sites.[6][7]

Root Cause Analysis:

-

Ambident Nucleophiles: Some nucleophiles, like anilines, have electron density on both the nitrogen and the aromatic ring, making both sites susceptible to electrophilic attack.

-

Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the regioselectivity of the alkylation.[6]

Troubleshooting Strategies:

-

Lewis Acid Catalysis: The identity of the Lewis acid catalyst can be tuned to favor either C- or N-alkylation. For instance, in some systems, AlCl₃ has been shown to favor C-alkylation, while other Lewis acids might promote N-alkylation.[6][8]

-

Solvent Polarity: The polarity of the solvent can influence the "hardness" or "softness" of the nucleophilic sites, thereby directing the electrophile to a specific atom.

-

Protecting Groups: If C-alkylation is a persistent issue, consider protecting the aromatic ring with a removable group to direct the alkylation exclusively to the nitrogen atom.

Q4: I am having difficulty purifying my product from the unreacted starting materials and byproducts. What purification strategies do you recommend?

A4: Effective purification is critical for obtaining the desired product in high purity. A combination of techniques is often necessary.

Recommended Purification Workflow:

-

Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing with brine to remove water-soluble impurities.

-

Acid-Base Extraction: If your product is a basic amine, you can use acid-base extraction to separate it from neutral or acidic impurities.

-

Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

-

Wash the organic layer to remove any remaining product.

-

Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

-

-

Column Chromatography: For separating compounds with similar polarities, column chromatography on silica gel is a powerful technique.

-

Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the impurities.

-

Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased, can often provide better separation than an isocratic elution.

-

Experimental Protocols

Optimized Protocol for Mono-N-Alkylation

This protocol is designed to favor the mono-alkylation of a primary or secondary amine with 1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene.

Materials:

-

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene

-

Amine (3-5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

Dissolve the amine (3-5 equivalents) in the anhydrous solvent in the flask.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve 1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene (1 equivalent) in a minimal amount of the same anhydrous solvent and load it into the dropping funnel.

-

Add the solution of the alkylating agent dropwise to the stirred amine solution over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Proceed with the appropriate workup and purification as described in the section above.

Visualizing Reaction Pathways

To better understand the potential outcomes of the alkylation reaction, the following diagrams illustrate the desired pathway and a common side reaction.

Desired N-Alkylation Pathway

Caption: The desired S_N2 reaction pathway for mono-N-alkylation.

Side Reaction: Over-Alkylation

Caption: Formation of the dialkylated byproduct through a second alkylation event.

References

- Patsnap Eureka. (2025, August 26). How to Correlate Lewis Acid and Reaction Selectivity?

- ChemRxiv. (n.d.). lewis acid-catalyzed chemoselectivity controlled n-alkylation and c.

- Wikipedia. (n.d.). Lewis acid catalysis.

- Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.

- Benchchem. (n.d.). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.

- RSC Publishing. (2019, January 22). The roles of Lewis acidic additives in organotransition metal catalysis.

- Wikipedia. (n.d.). Amine alkylation.

- Reddit. (2014, June 27). Enamines: C vs N-alkylation?

- Unknown Source. (2023, April 17).

- Fiveable. (2025, August 15). Alkylation of amines: Organic Chemistry II Study Guide.

- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.

- Unknown Source. (n.d.).

- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.

- Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation.

- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).

- Penn State Pressbooks. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation.

- Unknown Source. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- Sigma-Aldrich. (n.d.). 1-bromo-2-chloro-3-(trifluoromethoxy)benzene.

- Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Unknown Source. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- PMC. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.

- Organic Syntheses Procedure. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane.

- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.

- PLOS ONE. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.

- MDPI. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).

- Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Alkylation Reactions with 1,3,5-Tris(bromomethyl)benzene.

- Patsnap Eureka. (2025, July 15). Alkyl Reactions and Their Transformative Industry Impacts.

- Unknown Source. (n.d.). ORGANIC REACTION MECHANISM.

- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

Sources

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. purechemistry.org [purechemistry.org]

- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. reddit.com [reddit.com]

- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

Technical Support Center: Column Chromatography Purification of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene via column chromatography. This document is structured to anticipate and resolve common experimental challenges, moving from high-level frequently asked questions to detailed troubleshooting scenarios and step-by-step protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic behavior of the target compound and the initial setup of the purification process.

Question: What is the expected polarity of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene and how does this influence purification strategy?

Answer: The structure of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene—an aromatic ring with multiple halogen substituents (Br, Cl, F) and an ether group—classifies it as a compound of low to moderate polarity. The electronegative halogen and oxygen atoms introduce some polar character, but the dominant benzene ring and the propyl chain lend significant non-polar characteristics. This polarity profile dictates that a normal-phase chromatography setup is most appropriate.[1][2][3]

Question: What is the recommended stationary phase for this purification?

Answer: For normal-phase chromatography of moderately polar organic compounds, silica gel is the industry-standard stationary phase.[4][5][6] Its polar surface, rich in silanol (-Si-OH) groups, effectively interacts with polar functional groups, allowing for separation based on differences in polarity. For this specific purification, standard flash-grade silica gel (40-63 µm particle size) is highly recommended for optimal resolution and efficiency.[7]

Question: How should I determine the optimal mobile phase (eluent)?

Answer: The selection of the mobile phase is a critical step that should be guided by preliminary analysis using Thin Layer Chromatography (TLC).[3][6] A binary solvent system, typically consisting of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate, is ideal.[8] Start by running several TLC plates with varying ratios of these solvents (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.25 and 0.35.[9][10] This Rf range ensures that the compound will travel through the column at a moderate rate, allowing for effective separation from both less polar and more polar impurities.[10]

Question: What is a target Rf value and why is it important?

Answer: The Retention Factor (Rf) is a measure of how far a compound travels up a TLC plate relative to the solvent front. An ideal Rf value for column chromatography is between 0.25 and 0.35.[10]

-

Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from non-polar impurities that travel with the solvent front.[11]

-

Rf < 0.2: The compound will be too strongly adsorbed to the silica gel, requiring an excessively large volume of solvent to elute and leading to broad, poorly resolved peaks.[12] Achieving the target Rf ensures an efficient separation with good resolution and reasonable solvent consumption.[13]

Section 2: Troubleshooting Guide

This section is formatted to directly address specific problems you may encounter during the purification process, providing potential causes and actionable solutions.